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Compound of Interest

Compound Name:
Ethyl 2-(4-

aminophenoxy)isonicotinate

Cat. No.: B1402142 Get Quote

Disclaimer: Direct spectroscopic data for "Ethyl 2-(4-aminophenoxy)isonicotinate" is not

readily available in the public domain. This technical guide therefore presents a comprehensive

analysis of a structurally related analogue, Ethyl 2-(4-aminophenoxy)acetate, based on

available research. The methodologies and data presented herein are derived from the

synthesis and characterization of this analogue and serve as a valuable reference for

researchers in drug development and related scientific fields.

Introduction
Ethyl 2-(4-aminophenoxy)acetate is a key precursor in the synthesis of dual activators for

glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are

significant targets in the development of hypoglycemic agents.[1][2][3] The structural

characterization of this compound is crucial for ensuring its purity and for its application in

further chemical synthesis. This guide provides a detailed summary of its spectroscopic data

(NMR, IR, and MS) and the experimental protocols for their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Ethyl 2-(4-

aminophenoxy)acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1402142?utm_src=pdf-interest
https://www.benchchem.com/product/b1402142?utm_src=pdf-body
https://www.mdpi.com/2073-4352/12/2/227
https://jyx.jyu.fi/jyx/Record/jyx_123456789_80057
https://www.researchgate.net/publication/358412665_Efficient_Consecutive_Synthesis_of_Ethyl-2-4-Aminophenoxy_Acetate_a_Precursor_for_Dual_GK_and_PPARg_Activators_X-ray_Structure_Hirshfeld_Analysis_and_DFT_Studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

6.62 d 9.0 2H Ar-H

6.47 d 9.0 2H Ar-H

4.65 s - 2H NH₂

4.55 s - 2H ArO-CH₂-CO

4.12 q 7.0 2H O-CH₂CH₃

1.18 t 7.0 3H O-CH₂CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

Chemical Shift (δ) ppm Assignment

169.3 C=O

148.9 Ar-C

143.1 Ar-C

115.5 Ar-C

114.7 Ar-C

65.6 ArO-CH₂-CO

60.4 O-CH₂CH₃

14.1 O-CH₂CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz[1]
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Note: Specific IR and Mass Spectrometry data for Ethyl 2-(4-aminophenoxy)acetate were not

explicitly detailed in the provided search results. The subsequent sections on experimental

protocols describe general procedures for these techniques.

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization

of Ethyl 2-(4-aminophenoxy)acetate.

3.1. Synthesis of Ethyl 2-(4-aminophenoxy)acetate

The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process:

Alkylation of 4-nitrophenol: A mixture of p-nitrophenol, anhydrous K₂CO₃, and a catalytic

amount of potassium iodide in dry acetone is refluxed. Ethyl 2-bromoacetate is then added,

and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer

Chromatography (TLC).[1]

Reduction of the nitro group: The resulting ethyl 2-(4-nitrophenoxy)acetate is then reduced

without further purification. This is achieved by adding NH₄Cl and Fe in a mixture of ethanol

and water, followed by refluxing for 4 hours. The product is obtained after hot filtration and

extraction with ethyl acetate.[1]

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample was

dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

3.3. Infrared (IR) Spectroscopy

While specific peaks for the target compound are not listed, IR spectra are typically recorded

using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin

film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded in the range of 4000-

400 cm⁻¹.

3.4. Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.mdpi.com/2073-4352/12/2/227
https://www.mdpi.com/2073-4352/12/2/227
https://www.mdpi.com/2073-4352/12/2/227
https://www.rsc.org/suppdata/c5/ra/c5ra17731f/c5ra17731f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectra are generally obtained using an electrospray ionization (ESI) source coupled with

a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable

solvent like methanol or acetonitrile and introduced into the instrument. The data is collected in

positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion

and its fragments.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

conceptual pathway for the application of the synthesized compound.

Compound Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesis of Ethyl
2-(4-aminophenoxy)acetate

Purification
(e.g., Crystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Elucidation Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.
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Caption: Conceptual signaling pathway for drug development starting from the precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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